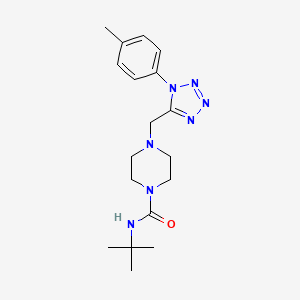

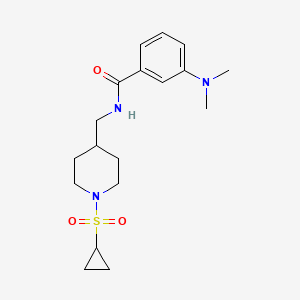

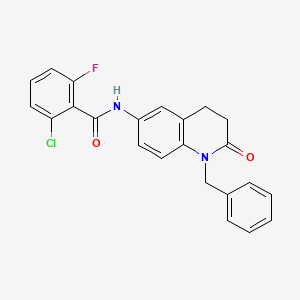

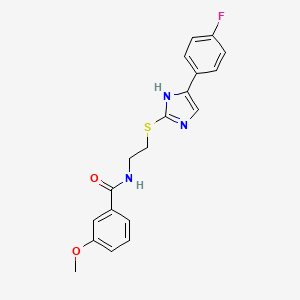

![molecular formula C22H18F2N4OS B2494777 (6-(4-Fluorofenil)imidazo[2,1-b]tiazol-3-il)(4-(2-fluorofenil)piperazin-1-il)metanona CAS No. 1049446-21-0](/img/structure/B2494777.png)

(6-(4-Fluorofenil)imidazo[2,1-b]tiazol-3-il)(4-(2-fluorofenil)piperazin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

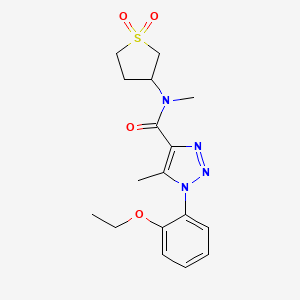

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.

BenchChem offers high-quality (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Notablemente, tanto 1d como 1e son más efectivos que el Sorafenib contra células de cáncer renal UO-31, células de cáncer de mama MCF7, células de cáncer de colon COLO 205, células de cáncer de ovario OVCAR-3 y células de cáncer de próstata DU-145 .

- En estudios, el compuesto 4a indujo apoptosis sin detención del ciclo celular. Esta propiedad sugiere su potencial como agente quimioterapéutico .

- Nuevos derivados de imidazo[2,1-b]tiazol, incluido este compuesto, exhiben una fuerte actividad antifúngica contra Candida albicans. El compuesto 21a, en particular, muestra una notable potencia (MIC50 = 0.16 μg/mL) en comparación con el fluconazol y la ciprofloxacina .

Actividad Antiproliferativa Contra Células Cancerosas

Inducción de Apoptosis

Actividad Antimicrobiana

En resumen, “(6-(4-Fluorofenil)imidazo[2,1-b]tiazol-3-il)(4-(2-fluorofenil)piperazin-1-il)metanona” es prometedor en diversos dominios científicos, desde la investigación del cáncer hasta el desarrollo de fármacos y la imagenología molecular. Sus aplicaciones multifacéticas la convierten en un tema intrigante para futuras investigaciones . Si necesita más información o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Compounds with similar structures are often designed to interact with specific proteins or enzymes in the body, which are involved in critical biological processes. These targets could be receptors, ion channels, or enzymes involved in signal transduction, cellular metabolism, or other biological processes .

Mode of Action

The compound might bind to its target, altering the target’s normal function. This could inhibit (block) the target’s activity, activate it, or modify it in some other way .

Biochemical Pathways

The interaction between the compound and its target could affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing substance, or it might activate a pathway that helps the body to fight disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized (broken down), and how it is excreted. These properties can greatly affect the compound’s bioavailability (how much of the compound actually reaches its target) and its potential side effects .

Result of Action

The ultimate effect of the compound would depend on its mode of action and the biochemical pathways it affects. For example, it might slow the progression of a disease, alleviate symptoms, or potentially even cure the disease .

Action Environment

Various environmental factors can influence the action of the compound. These could include the pH of the body fluids, the presence of other substances that might interact with the compound, and the individual’s overall health status .

Propiedades

IUPAC Name |

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N4OS/c23-16-7-5-15(6-8-16)18-13-28-20(14-30-22(28)25-18)21(29)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWHTKCTWZZNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)

![2,2-dimethyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2494698.png)

![2-[4-(Methylamino)cyclohexyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2494701.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2494704.png)

![N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2494708.png)

![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)